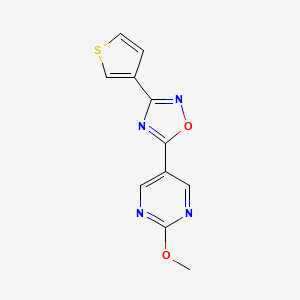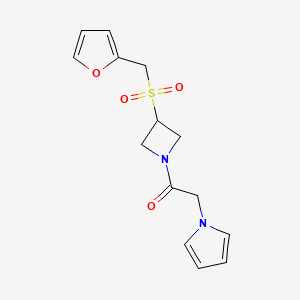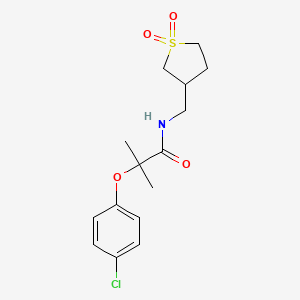![molecular formula C11H12Cl2N2O2S2 B2670752 2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868218-35-3](/img/structure/B2670752.png)
2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the 3,4-dichlorophenyl and methylsulfonyl substituents would all contribute to the overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a common motif in many biologically active compounds and is known to participate in various chemical reactions. The sulfanyl group and the 3,4-dichlorophenyl and methylsulfonyl substituents would also likely influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar atoms would all contribute to its properties.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structural Analysis : Research on similar compounds includes studies on the synthesis and structural characterization of various heterocyclic compounds and their derivatives. For example, the synthesis of 2-(2-arylethyl)imidazoles through condensation processes highlights the methodologies for producing imidazole derivatives with potential biological activities (Shafiee et al., 1998). Similarly, structural and spectroscopic studies on benzimidazole derivatives shed light on their molecular configurations and potential interactions (Hasan Saral et al., 2017).
Applications in Material Science and Catalysis
- Material Science and Catalysis : The development of novel catalysts, such as magnetic nanocatalysts for the green synthesis of heterocyclic compounds, demonstrates the application of sulfonated imidazoles in facilitating chemical reactions under environmentally friendly conditions (Ghasemzadeh & Akhlaghinia, 2017).
Biological and Pharmaceutical Research
- Antimicrobial and Antiviral Activities : Investigations into the antimicrobial and antiviral potential of sulfonamide derivatives, including those with imidazole and thiadiazole frameworks, indicate the significance of these compounds in developing new therapeutic agents. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides reveal their potential anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).
Green Chemistry Approaches
- Green Chemistry : The application of Brønsted acidic ionic liquids as catalysts for the solvent-free synthesis of tetrasubstituted imidazoles showcases the integration of green chemistry principles in the synthesis of heterocyclic compounds, emphasizing the reduction of hazardous solvents and waste (Davoodnia et al., 2010).
Future Directions
The study of new compounds like “2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole” could lead to the discovery of new reactions, new synthetic methods, or new biological activities. Future research could also focus on exploring the properties of this compound and its potential applications .
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)10(13)6-8/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYFSVIHLSOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2670677.png)

![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)

![1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2670684.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2670685.png)
![N-(2-methoxy-5-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2670687.png)
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2670688.png)
